Co-MOF Olefin Epoxidation Performance
A Co-MOF constructed with DHBDA (Compound 1) demonstrates superior or comparable catalytic performance for olefin epoxidation compared to a range of other Co-based heterogeneous catalysts. For cyclooctene epoxidation, Compound 1 achieved a conversion of 83% with 64% epoxide yield, compared to 62% conversion and 36% yield for [Co(BPB)]·3DMF under comparable conditions [1]. For styrene epoxidation, Compound 1 yielded 63% epoxide with 75% conversion, whereas Co(cyclam)-SBA-15 achieved 66% yield but at a higher conversion of 96%, indicating potentially better selectivity for the epoxide product with the DHBDA-MOF [1].
| Evidence Dimension | Catalytic conversion and epoxide yield |
|---|---|
| Target Compound Data | 83% conversion, 64% epoxide yield (cyclooctene); 75% conversion, 63% epoxide yield (styrene) |
| Comparator Or Baseline | [Co(BPB)]·3DMF: 62% conversion, 36% yield (cyclooctene); Co(cyclam)-SBA-15: 96% conversion, 66% yield (styrene) |
| Quantified Difference | Cyclooctene: +21% conversion, +28% yield vs. [Co(BPB)]·3DMF; Styrene: -21% conversion, -3% yield vs. Co(cyclam)-SBA-15 |
| Conditions | Olefin (10 mmol), catalyst (2 mg), 1.5 mL 30% H2O2, solvent (10 mL), 40 °C |
Why This Matters
This data directly informs procurement decisions for researchers developing heterogeneous epoxidation catalysts, demonstrating that DHBDA-based MOFs can achieve competitive or superior yields, particularly for challenging substrates like cyclooctene.
- [1] Sen, R., Saha, D., Mal, D., Brandão, P., & Lin, Z. (2013). Cobalt-Based 3D Metal–Organic Frameworks: Useful Candidates for Olefin Epoxidation at Ambient Temperature by H2O2. European Journal of Inorganic Chemistry, 2013(29), 5103-5109. (Table 2) View Source
